![molecular formula C8H5F2N3 B2675953 1-(2,3-Difluorophenyl)triazole CAS No. 2380170-88-5](/img/structure/B2675953.png)
1-(2,3-Difluorophenyl)triazole
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Overview
Description
1-(2,3-Difluorophenyl)triazole is a derivative of triazole, a class of five-membered ring compounds with two carbon atoms and three nitrogen atoms . Triazoles are known for their stability and ability to form hydrogen bonds, making them interact with various enzymes and receptors . They are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction gives high yields under mild conditions with the formation of few side products .
Molecular Structure Analysis
1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Chemical Reactions Analysis
1,2,3-Triazoles can be synthesized through various reactions, including the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is known for its high yield and regioselectivity, producing 1,4-disubstituted-1,2,3-triazole .
Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .
Mechanism of Action
Safety and Hazards
Future Directions
1,2,3-Triazoles have shown potential in various fields of medicinal chemistry, offering a wide range of versatile and adaptable applications . They have been investigated for their antiviral, antimicrobial, and antifungal activities . Future research could focus on developing more potent and effective agents using 1,2,3-triazole derivatives .
properties
IUPAC Name |
1-(2,3-difluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-6-2-1-3-7(8(6)10)13-5-4-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQRHLBTRTKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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